Phosphonic acid, (chlorofluoromethyl)-, diethyl ester
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Overview
Description
Phosphonic acid, (chlorofluoromethyl)-, diethyl ester is an organophosphorus compound with the molecular formula C5H11ClFO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by chlorofluoromethyl and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (chlorofluoromethyl)-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, the reaction of diethyl phosphite with chlorofluoromethyl chloride under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (chlorofluoromethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorofluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
Phosphonic acid, (chlorofluoromethyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, (chlorofluoromethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and functional groups. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (difluoromethyl)-, diethyl ester
- Phosphonic acid, (chloromethyl)-, diethyl ester
- Phosphonic acid, (fluoromethyl)-, diethyl ester
Uniqueness
Phosphonic acid, (chlorofluoromethyl)-, diethyl ester is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .
Properties
CAS No. |
53923-53-8 |
---|---|
Molecular Formula |
C5H11ClFO3P |
Molecular Weight |
204.56 g/mol |
IUPAC Name |
1-[[chloro(fluoro)methyl]-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C5H11ClFO3P/c1-3-9-11(8,5(6)7)10-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
GNCLFEUUNNCFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(F)Cl)OCC |
Origin of Product |
United States |
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